2-Azido-1-(4-(ethoxymethyl)piperidin-1-yl)ethan-1-one
Overview
Description
2-Azido-1-(4-(ethoxymethyl)piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H18N4O2 and its molecular weight is 226.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
One of the applications of azido compounds related to 2-Azido-1-(4-(ethoxymethyl)piperidin-1-yl)ethan-1-one is in the field of corrosion inhibition. A study by Das et al. (2017) showed that azido complexes, including those formed from similar azido compounds, exhibited significant corrosion inhibition properties on mild steel. These complexes were shown to protect the metal surface effectively (Das et al., 2017).
Synthesis and Characterization
Govindhan et al. (2017) utilized a compound closely related to this compound in the synthesis of another complex molecule. This research highlighted the versatility of such azido compounds in synthesizing and characterizing novel chemical entities, which could have potential pharmacological applications (Govindhan et al., 2017).
Molecular Structure Analysis
The study of molecular structures is another important application. For example, the work by Suressh et al. (2014) on a similar compound demonstrated how azabicycles, which share structural similarities with the mentioned azido compound, can be analyzed for their crystal structure. This kind of research is crucial for understanding the detailed molecular configuration of complex compounds (Suressh et al., 2014).
Photoredox Alkylazidation
Yang et al. (2020) described a method involving the use of sodium azide and heteroarenium salts for alkylazidation of alkenes. This method is relevant for compounds like this compound, as it showcases the potential of azido compounds in chemical synthesis, particularly in constructing new bonds in organic molecules (Yang et al., 2020).
Polymerizable Light Initiators
Naphthalimide dyes and polymerizable one-component visible light initiators, as studied by Yang et al. (2018), represent another application area. These compounds, related in structure to the azido compound , have been used in photopolymerization processes, indicating the potential use of azido compounds in material sciences (Yang et al., 2018).
Properties
IUPAC Name |
2-azido-1-[4-(ethoxymethyl)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-2-16-8-9-3-5-14(6-4-9)10(15)7-12-13-11/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHOHLCTOKREEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(CC1)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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